3-ethoxy-1H-pyrazole-4-carboxylic acid
Description
3-Ethoxy-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by an ethoxy group at position 3 and a carboxylic acid moiety at position 2. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions . Its ester derivative, ethyl 3-ethoxy-1H-pyrazole-4-carboxylate (CAS 332066-58-7), has a molecular weight of 184.19 g/mol and a melting point of 38–40°C, reflecting the influence of the ester group on physical properties .
Properties
CAS No. |
1207432-06-1 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
3-Ethoxy-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-ethoxy-1H-pyrazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The ethoxy group in the target compound provides moderate lipophilicity compared to polar groups (e.g., hydroxyl in ) or bulky aryl substituents (e.g., chloro-ethoxyphenyl in ).
- Thermal Stability : Carboxylic acid derivatives (e.g., 3-methyl analog ) exhibit higher melting points than ester forms due to strong intermolecular hydrogen bonding.
- Biological Relevance : Aryl-substituted analogs (e.g., 1-(3-methoxyphenyl) ) may enhance target binding via π-π stacking, whereas cyclopropyl groups () introduce conformational constraints.
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